molecular formula C20H20N4O3S2 B6522276 4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 933024-28-3

4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B6522276
CAS No.: 933024-28-3
M. Wt: 428.5 g/mol
InChI Key: HSEVSDXHSFYJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione features a benzothiadiazine-1,1-dione core substituted with a butyl group at position 4 and a sulfanyl-linked pyrido[1,2-a]pyrimidin-4-one moiety at position 2. The benzothiadiazine scaffold is notable in medicinal chemistry for its role in diuretics and antihypertensive agents, while the pyrido-pyrimidinone fragment is associated with diverse bioactivities, including kinase inhibition . The sulfanyl (-S-) linker may influence electronic properties and binding interactions compared to ether or amine linkages in analogous compounds .

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-2-3-11-23-16-8-4-5-9-17(16)29(26,27)22-20(23)28-14-15-13-19(25)24-12-7-6-10-18(24)21-15/h4-10,12-13H,2-3,11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEVSDXHSFYJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Comparison with Similar Compounds

(a) 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ()

  • Key Differences: Substituents: Lacks the benzothiadiazine core; instead, it incorporates a 1,3-benzodioxol group at position 2 and a piperazine at position 5. Linkage: Direct attachment of piperazine to the pyrido-pyrimidinone ring, contrasting with the sulfanyl-bridged benzothiadiazine in the target compound. Potential Applications: Piperazine substituents often enhance solubility and receptor affinity, suggesting possible CNS or antimicrobial applications .

(b) 5-Methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione ()

  • Key Differences :
    • Core Structure : Replaces benzothiadiazine with an imidazolidinedione ring, which may alter metabolic stability and hydrogen-bonding capacity.
    • Substituents : A phenyl group at position 5 introduces steric bulk compared to the butyl group in the target compound.
    • Functional Implications : Imidazolidinediones are associated with antidiabetic activity (e.g., thiazolidinediones), hinting at divergent therapeutic targets .

Sulfur-Linked Heterocycles

(a) 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate ()

  • Key Differences: Linkage: Uses an ethyl bridge between pyrido-pyrimidinone and a piperidinium-benzisoxazole system, differing from the sulfanyl bridge in the target compound. Fluorine Substitution: The 6-fluoro group on benzisoxazole enhances metabolic stability and lipophilicity, a feature absent in the target compound .

(b) Ether vs. Sulfanyl Linkages ()

  • Ether Analogs: Compounds like 6-methyl-3-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione use oxygen-based linkages, which are less nucleophilic than sulfanyl groups. This may reduce reactivity in biological systems .

Benzothiadiazine Derivatives

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ()

  • Key Differences: Core Modifications: Features a thioxo-pyrimidine ring fused to a sulfonamide group instead of the pyrido-pyrimidinone moiety. Biological Relevance: Sulfonamide derivatives are common in antibacterial agents, suggesting different target pathways compared to the pyrido-pyrimidinone-containing compound .

Characterization

  • Techniques :
    • 1H NMR, IR, Mass Spectrometry : Standard for verifying molecular structure (e.g., ) .
    • X-ray Crystallography : Used in for resolving piperidinium-nitrate salts; SHELX programs () are critical for structural refinement .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Linkages Potential Applications
Target Compound Benzothiadiazine-1,1-dione Butyl, sulfanyl-linked pyrido-pyrimidinone Cardiovascular/Kinase inhibition?
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Benzodioxol, piperazine CNS/antimicrobial
5-Methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione Imidazolidinedione Phenyl, pyrido-pyrimidinone Antidiabetic?
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[...]piperidinium nitrate Benzisoxazole-pyrido-pyrimidinone Fluoro, ethyl linkage Antimicrobial/Enzyme inhibition

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The benzothiadiazine scaffold is synthesized from aniline derivatives via a Friedel-Crafts acylation followed by cyclization with chlorosulfonyl isocyanate (CSI):

Step 1 :
Aniline (32.21 mmol) in nitromethane is treated with CSI (38.66 mmol) and anhydrous AlCl₃ (41.88 mmol) under reflux (101°C, 0.5 h). The intermediate undergoes cyclization to form 3-sulfanyl-4H-benzothiadiazine-1,1-dione.

Step 2 :
Butylation at the N4 position is achieved using 1-bromobutane in the presence of K₂CO₃ in DMF (80°C, 12 h), yielding 4-butyl-3-sulfanyl-benzothiadiazine-1,1-dione (Intermediate I-2).

Table 1: Reaction Conditions for Benzothiadiazine Core Formation

StepReagentsSolventTemperatureTimeYield
1Aniline, CSI, AlCl₃Nitromethane101°C0.5 h68%
2Intermediate I-2, 1-bromobutaneDMF80°C12 h82%

Pyrido[1,2-a]pyrimidin-4-one Fragment Preparation

Condensation and Oxidation

The pyrido[1,2-a]pyrimidin-4-one moiety is synthesized via a three-component reaction:

Step 1 :
2-Aminopyridine reacts with ethyl acetoacetate and paraformaldehyde in acetic acid (120°C, 6 h) to form 2-methylpyrido[1,2-a]pyrimidin-4-one.

Step 2 :
Bromination at the methyl group using N-bromosuccinimide (NBS) in CCl₄ (reflux, 4 h) yields 2-(bromomethyl)pyrido[1,2-a]pyrimidin-4-one. Subsequent treatment with thiourea in ethanol (70°C, 3 h) generates the mercaptomethyl derivative (2-(mercaptomethyl)pyrido[1,2-a]pyrimidin-4-one).

Table 2: Pyrido[1,2-a]pyrimidin-4-one Synthesis Parameters

StepReagentsSolventTemperatureTimeYield
12-Aminopyridine, ethyl acetoacetateAcetic acid120°C6 h75%
2NBS, thioureaCCl₄/EtOH70°C7 h63%

Coupling of Benzothiadiazine and Pyrido[1,2-a]pyrimidin-4-one

Nucleophilic Substitution

The sulfanyl bridge is formed via a nucleophilic substitution reaction:

Step 1 :
4-Butyl-3-sulfanyl-benzothiadiazine-1,1-dione (1 equiv) reacts with 2-(mercaptomethyl)pyrido[1,2-a]pyrimidin-4-one (1.2 equiv) in the presence of K₂CO₃ (2 equiv) in anhydrous DMF (80°C, 8 h). The reaction is monitored by TLC, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Critical Parameters :

  • Base : K₂CO₃ ensures deprotonation of the thiol group.

  • Solvent : DMF enhances solubility of intermediates.

  • Temperature : Elevated temperatures accelerate substitution without side reactions.

Table 3: Coupling Reaction Optimization

ParameterOptimal ValueEffect on Yield
Equiv. of K₂CO₃2.0Maximizes deprotonation
Reaction Time8 hCompletes substitution
Purification MethodColumn chromatographyPurity >95%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. For example, cyclization steps achieve 90% conversion in 15 minutes at 150°C under microwave conditions, though scalability remains a challenge.

Green Chemistry Approaches

A patent (CN107417641B) describes a solvent-free method using β-cyclodextrin as a supramolecular catalyst, achieving 85% yield in water at 60°C. This method reduces environmental impact but requires longer reaction times (50 min).

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.45 (d, J=6.5 Hz, 1H, pyrimidinone H), 7.92–7.85 (m, 4H, aromatic H), 4.32 (s, 2H, SCH₂), 3.89 (t, J=7.0 Hz, 2H, NCH₂), 1.65–1.55 (m, 2H, CH₂), 1.40–1.30 (m, 2H, CH₂), 0.92 (t, J=7.3 Hz, 3H, CH₃).

  • HRMS : m/z calcd for C₂₀H₂₀N₄O₃S₂ [M+H]⁺: 429.1054; found: 429.1056.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows a single peak at 8.2 min, confirming >98% purity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrido[1,2-a]pyrimidine and benzothiadiazine cores in this compound?

  • Methodological Answer : The pyrido[1,2-a]pyrimidine core can be synthesized via oxidative cyclization of hydrazine intermediates, as demonstrated in analogous pyridothiadiazine derivatives. For example, sodium hypochlorite in ethanol under mild conditions (room temperature, 3 hours) enables efficient ring closure while minimizing hazardous reagents . The benzothiadiazine moiety may require sulfanyl group introduction via nucleophilic substitution or thiol-ene chemistry. Optimization of substituent positioning (e.g., 4-butyl group) should prioritize steric and electronic compatibility with downstream reactions.

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of high-resolution techniques:

  • 1H/13C NMR : Assign peaks by comparing shifts to structurally similar compounds (e.g., pyridothiadiazine derivatives with sulfanyl substituents ).
  • FTIR : Confirm the presence of key functional groups (e.g., C=O at ~1680 cm⁻¹ for the 4-oxo group, S=O at ~1150 cm⁻¹ for the benzothiadiazine-dione ).
  • HRMS : Validate molecular formula accuracy (e.g., ESI+ mode to detect [M+H]+ with <2 ppm error ).

Advanced Research Questions

Q. What computational approaches can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., phosphodiesterases, given the structural similarity to imidazo[1,2-a]pyrimidine-based inhibitors ).
  • MD Simulations : Assess binding stability over 100+ ns trajectories in explicit solvent (e.g., GROMACS) to identify key residues for affinity .
  • QSAR Modeling : Train models on pyridothiadiazine derivatives’ bioactivity data to correlate substituent effects (e.g., 4-butyl chain length) with inhibitory potency .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyridothiadiazine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare bioactivity datasets across studies (e.g., IC₅₀ variations in kinase inhibition assays ). Use statistical tools (ANOVA, PCA) to isolate confounding variables (e.g., assay conditions, cell lines).
  • Synthetic Replication : Systematically vary substituents (e.g., 4-butyl vs. 4-methyl groups) under controlled conditions to isolate electronic vs. steric effects .
  • In Silico Free Energy Calculations : Compute ΔΔG values (e.g., MM/PBSA) to quantify substituent contributions to binding .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • ADME Profiling :
  • Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) and simulated gastric fluid .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Vivo PK : Administer intravenously/orally to rodent models, collect plasma at 0–24h, and quantify via UPLC-QTOF .

Data Analysis and Optimization

Q. How can AI-driven tools enhance reaction optimization for this compound’s synthesis?

  • Methodological Answer :

  • Active Learning : Deploy platforms like ChemOS to iteratively optimize reaction parameters (e.g., temperature, catalyst loading) using Bayesian optimization .
  • Retrosynthetic Planning : Use IBM RXN for Trees to prioritize routes with minimal steps and high atom economy .
  • Process Control : Integrate COMSOL Multiphysics with AI to simulate mass/heat transfer dynamics in flow reactors, reducing byproduct formation .

Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?

  • Methodological Answer :

  • In Situ Monitoring : Use ReactIR or NMR to track transient intermediates (e.g., sulfanyl radicals during thioether formation ).
  • Trapping Agents : Introduce stable nitroxides (e.g., TEMPO) to isolate and characterize short-lived species via HRMS .
  • DFT Calculations : Model reaction pathways (Gaussian 16) to predict intermediate stability and guide experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.